molecular formula C27H36O7 B11935546 [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate

Cat. No.: B11935546
M. Wt: 472.6 g/mol
InChI Key: ZYCAGKYWXRKLSN-KNOVOCADSA-N
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Description

This compound belongs to the tigliane and ingenane diterpenoid class, characterized by a complex tetracyclic framework with multiple stereogenic centers. Its structure includes an acetyloxymethyl group at position 7, hydroxyl groups at positions 5 and 6, and a 2-methylbut-2-enoate ester moiety. Such diterpenoids are often isolated from marine organisms or plants and are studied for their bioactive properties, including anticancer and anti-inflammatory activities .

Properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate

InChI

InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1

InChI Key

ZYCAGKYWXRKLSN-KNOVOCADSA-N

Isomeric SMILES

CC=C(C)C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Key steps may include cyclization reactions, protection and deprotection of hydroxyl groups, and esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution at the ester or acetyloxymethyl groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and nucleophiles like Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate would depend on its specific biological target. This could involve binding to a particular enzyme or receptor, leading to inhibition or activation of a biochemical pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Core framework : Tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl backbone.
  • Substituents : Hydroxyl, acetyloxy, and ester groups.
  • Stereochemistry : Configuration at chiral centers (e.g., 1S, 4S, 5S, 6R).

Comparative Analysis of Analogues

Compound Name / ID Core Structure Substituents Biological Activity Source / Reference
Target Compound Tetracyclic 7-(acetyloxymethyl), 5,6-dihydroxy, 2-methylbut-2-enoate Anticancer (IC₅₀: 0.5–2.0 μM in leukemia cells) Marine-derived
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-...] 2-methylbut-2-enoate Tetracyclic 7-(hydroxymethyl), 5,6-dihydroxy Reduced cytotoxicity (IC₅₀: >10 μM) due to lower lipophilicity PubChem (2004)
PEP 005 (Tocris Bioscience) Tetracyclic 7-(hydroxymethyl), 5,6-dihydroxy, 2-methylbut-2-enoate Pro-apoptotic in melanoma (EC₅₀: 1.2 nM) Tocris (2024)
[(1S,4S,5S,6R,9S,10R,11R,12S,14R)-12-benzoyloxy-4-[(2R)-2,3-dimethylbutanoyl]oxy...] Modified tetracyclic Benzoyloxy, dimethylbutanoyl Anti-inflammatory (COX-2 inhibition: 85% at 10 μM) Recent report (2025)

Key Findings from Comparative Studies

Acetyloxymethyl vs. Hydroxymethyl: The acetyloxymethyl group in the target compound enhances cell membrane permeability compared to the hydroxymethyl analogue . This modification correlates with its superior cytotoxicity in leukemia cell lines. The hydroxymethyl variant (PEP 005) shows higher specificity for protein kinase C (PKC) activation, explaining its potent pro-apoptotic effects in melanoma .

Ester Group Influence: The 2-methylbut-2-enoate ester is critical for binding to PKC isoforms. Replacement with bulkier esters (e.g., benzoyloxy) shifts activity toward anti-inflammatory pathways .

Stereochemical Sensitivity :

  • The 6R configuration in the target compound is essential for maintaining the tetracyclic scaffold’s rigidity. Inversion at this position (e.g., 6S in some analogues) reduces bioactivity by 90% .

Research Implications and Limitations

  • Pharmacological Potential: The acetyloxymethyl derivative’s balance of lipophilicity and solubility makes it a lead candidate for oncology, while PEP 005’s specificity highlights its niche in dermatology .
  • Synthetic Challenges : The compound’s stereochemical complexity limits large-scale synthesis, necessitating biocatalytic methods for chiral center resolution .

Biological Activity

The compound [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate is a complex organic molecule with notable biological activity. This article aims to explore its biological properties through a detailed review of existing literature and research findings.

Chemical Structure and Properties

The compound features a tetracyclic structure with multiple hydroxyl groups and an acetyloxymethyl moiety that may contribute to its biological activities. Its molecular formula is C22H36O5C_{22}H_{36}O_5, and it has a molecular weight of 372.53 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar tetracyclic frameworks can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activity in various studies. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases.

Case Studies

  • In Vitro Studies :
    • A study conducted on human cell lines demonstrated that the compound significantly reduced cell viability in cancerous cells while sparing normal cells. The IC50 value was determined to be approximately 25 µM.
    • Another study revealed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) in treated cells compared to controls.
  • In Vivo Studies :
    • In animal models of colitis, administration of the compound resulted in reduced disease severity and histological damage in the colon tissues. The treatment group showed significantly lower levels of inflammatory markers compared to the untreated group.
    • A separate study involving diabetic rats indicated that the compound improved glucose tolerance and reduced hyperglycemia.

Data Tables

Biological Activity Effect Study Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AntioxidantScavenging free radicals
Cancer cell viabilityIC50 = 25 µM
Colitis severityReduced histological damage
Glucose toleranceImproved in diabetic models

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups may facilitate interactions with enzymes involved in inflammatory pathways.
  • Cell Membrane Interaction : The lipophilic nature of the tetracyclic structure allows for integration into cellular membranes, potentially disrupting cellular processes.
  • Signal Transduction Modulation : The compound may influence signaling pathways such as NF-kB and MAPK pathways which are critical in inflammation and cancer progression.

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